Product packaging for Metirosine hydrochloride(Cat. No.:CAS No. 72200-50-1)

Metirosine hydrochloride

Cat. No.: B12738705
CAS No.: 72200-50-1
M. Wt: 231.67 g/mol
InChI Key: BVYZLEHNLQKCHO-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Discovery and Early Research Significance

Metirosine (B1680421) was developed in the 1960s and was identified as a potent inhibitor of catecholamine synthesis. wikipedia.orgpatsnap.com Its discovery provided researchers with a pharmacological tool to explore the roles of catecholamines—dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497)—in various physiological and pathological states. Early research focused on its ability to deplete catecholamine levels, which was particularly significant for studying conditions characterized by catecholamine excess, such as pheochromocytoma, a rare neuroendocrine tumor. wikipedia.org

The United States Food and Drug Administration (FDA) approved metirosine in 1979 for the management of patients with pheochromocytoma, solidifying its importance in clinical research and application. patsnap.comamegroups.orgjst.go.jp Its initial use was primarily for the preoperative pharmacological control of the extreme hypertension and other cardiovascular symptoms caused by the overproduction of catecholamines from these tumors. wikipedia.orgamegroups.org This historical application paved the way for its continued use as a research compound to understand the effects of catecholamine depletion on behavior, mood, and other central nervous system functions. wikipedia.org

Fundamental Role in Catecholamine Biosynthesis Pathway Modulation

The primary mechanism of action of metirosine lies in its ability to inhibit tyrosine hydroxylase, the enzyme responsible for the first and rate-limiting step in the biosynthesis of catecholamines. patsnap.comncats.iodrugbank.comnewdrugapprovals.org This pathway begins with the amino acid tyrosine, which is converted to dihydroxyphenylalanine (DOPA) by tyrosine hydroxylase. patsnap.comdrugbank.com By competitively inhibiting this enzyme, metirosine effectively blocks the entire downstream synthesis of dopamine, norepinephrine, and epinephrine. wikipedia.orgpatsnap.com

Detailed Research Findings

Academic research has consistently demonstrated the efficacy of metirosine in reducing catecholamine levels. Studies in patients with pheochromocytoma have shown that metirosine can decrease catecholamine biosynthesis by approximately 35% to 80%. drugbank.comnewdrugapprovals.orgnih.gov The maximum biochemical effect is typically observed within two to three days of initiating administration. newdrugapprovals.orgnih.gov Upon discontinuation, urinary concentrations of catecholamines and their metabolites generally return to pre-treatment levels within three to four days. newdrugapprovals.orgnih.gov

A multi-center trial in Japan involving 16 patients with pheochromocytoma or paraganglioma (PPGL) provided specific data on its efficacy. The study's primary endpoint was the proportion of patients achieving at least a 50% reduction in urinary metanephrine (B195012) (uMN) or urinary normetanephrine (B1208972) (uNMN) levels from baseline. After 12 weeks, this endpoint was achieved in 31.3% of all patients. jst.go.jp

Patient GroupNumber of PatientsPercentage Achieving ≥50% Reduction in uMN/uNMN
All Patients1631.3%
Preoperative Treatment366.7%
Chronic Treatment1323.1%

Data from a 12-week multi-center trial in Japan. jst.go.jp

Further research has explored other potential activities of metirosine. Some animal studies have indicated that metirosine may possess anti-inflammatory and anti-ulcerative properties. medchemexpress.comif-pan.krakow.pl In rat models, metirosine was found to reduce carrageenan-induced inflammation and showed significant anti-ulcerative activity against ethanol-induced gastric damage. medchemexpress.comif-pan.krakow.pl This effect is thought to be related to the inhibition of the cyclooxygenase-2 (COX-2) enzyme. if-pan.krakow.plscielo.br

Study TypeModelFindingPotential Mechanism
Anti-inflammatoryCarrageenan-induced paw edema in ratsSignificant reduction in inflammation. medchemexpress.comif-pan.krakow.plInhibition of COX-2 activity. if-pan.krakow.pl
Anti-ulcerativeEthanol-induced gastric damage in ratsHigh percentage of anti-ulcerative activity. if-pan.krakow.plReduction in adrenalin levels; inhibition of COX-2. if-pan.krakow.pl
Ischemia/ReperfusionGastric I/R injury in ratsProtective effect against oxidative damage. scielo.brSuppression of increased COX-2; reduction of oxidative stress markers. scielo.br

Summary of research findings on the anti-inflammatory and gastro-protective effects of metirosine in animal models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14ClNO3 B12738705 Metirosine hydrochloride CAS No. 72200-50-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

72200-50-1

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7;/h2-5,12H,6,11H2,1H3,(H,13,14);1H/t10-;/m0./s1

InChI Key

BVYZLEHNLQKCHO-PPHPATTJSA-N

Isomeric SMILES

C[C@](CC1=CC=C(C=C1)O)(C(=O)O)N.Cl

Canonical SMILES

CC(CC1=CC=C(C=C1)O)(C(=O)O)N.Cl

Origin of Product

United States

Mechanistic Elucidation of Tyrosine Hydroxylase Inhibition by Metirosine Hydrochloride

Enzymatic Basis of Catecholamine Biosynthesis Inhibition

The synthesis of catecholamines is a fundamental physiological process, and its regulation is paramount for maintaining homeostasis. Metirosine (B1680421) hydrochloride's therapeutic effect is a direct consequence of its ability to disrupt this pathway at its most critical juncture.

Tyrosine Hydroxylase as the Rate-Limiting Enzyme in Catecholamine Synthesis

The biosynthesis of catecholamines—dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497)—originates from the amino acid L-tyrosine. This multi-step enzymatic pathway is tightly regulated, with the initial step, the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), being the slowest and therefore the rate-limiting step. researchgate.net This crucial hydroxylation reaction is catalyzed by the enzyme tyrosine hydroxylase (TH). researchgate.net

Molecular Mechanism of Competitive Enzyme Inhibition by Metirosine Hydrochloride

This compound, a structural analog of tyrosine, functions as a competitive inhibitor of tyrosine hydroxylase. patsnap.comdrugs.com By mimicking the natural substrate, metirosine binds to the active site of the TH enzyme. patsnap.com This binding is reversible and competes directly with the binding of L-tyrosine.

The presence of this compound at the active site of tyrosine hydroxylase effectively blocks the access of L-tyrosine, thereby preventing its conversion to L-DOPA. This competitive inhibition leads to a dose-dependent decrease in the rate of catecholamine synthesis. The extent of this inhibition is influenced by the relative concentrations of metirosine and tyrosine.

Downstream Biochemical Consequences of Catecholamine Level Reduction

The inhibition of tyrosine hydroxylase by this compound sets off a cascade of biochemical changes, primarily characterized by a significant reduction in the synthesis and metabolic flux of all three major catecholamines.

Impact on Dopamine Synthesis and Metabolic Pathways

As the immediate product following the tyrosine hydroxylase-catalyzed step, the synthesis of L-DOPA is directly and substantially reduced by metirosine. Consequently, the production of dopamine, which is formed from the decarboxylation of L-DOPA by aromatic L-amino acid decarboxylase, is also significantly diminished. patsnap.com This reduction in dopamine levels is a key factor in the therapeutic effects and potential side effects observed with metirosine treatment. patsnap.com The decreased availability of dopamine impacts not only neurotransmission but also various physiological processes regulated by this catecholamine.

Effects on Norepinephrine and Epinephrine Synthesis and Metabolic Flux

The reduction in dopamine synthesis has a direct and proportional effect on the production of norepinephrine and epinephrine, as dopamine serves as the immediate precursor for norepinephrine synthesis. patsnap.com The conversion of dopamine to norepinephrine is catalyzed by the enzyme dopamine beta-hydroxylase. With lower levels of available dopamine, the rate of norepinephrine synthesis is consequently reduced.

Reduction in Urinary Catecholamine Metabolites Following Metirosine Administration

ParameterBaseline (Mean ± SD)Post-Metirosine (Mean ± SD)Percentage Reduction
Urinary Norepinephrine (μg/day)Data Not AvailableData Not Available35-80% overall reduction in catecholamine biosynthesis drugs.comdrugbank.com
Urinary Epinephrine (μg/day)Data Not AvailableData Not Available
Urinary Metanephrines (mg/day)VariableSignificantly Decreased nih.govDose-dependent reduction nih.gov
Urinary Vanillylmandelic Acid (VMA) (mg/day)VariableSignificantly Decreased drugbank.comDose-dependent reduction drugbank.com

Indirect Modulation of Related Enzymatic Activities, e.g., Dopamine Beta-Hydroxylase Activity

The primary mechanism of this compound is the direct competitive inhibition of tyrosine hydroxylase. However, this action leads to indirect effects on the activity of other enzymes in the catecholamine biosynthesis pathway. A notable example is the modulation of dopamine beta-hydroxylase (DBH) activity.

Metirosine does not directly interact with or inhibit DBH. Instead, its inhibitory effect on tyrosine hydroxylase leads to a significant reduction in the intracellular concentration of dopamine. As dopamine is the substrate for DBH, a decrease in its availability results in a reduced rate of norepinephrine synthesis. This is a classic example of substrate limitation, where the activity of an enzyme is indirectly modulated by the availability of its precursor. Therefore, the reduced metabolic flux through the catecholamine pathway is a direct consequence of the initial blockade at the rate-limiting step, which then starves the subsequent enzymes of their necessary substrates.

Advanced Research Methodologies for Metirosine Hydrochloride Studies

In Vitro Pharmacological Investigations

Cell-based systems are indispensable tools for elucidating the molecular mechanisms of Metirosine (B1680421) hydrochloride. These in vitro models allow researchers to study the drug's effects on the catecholamine synthesis pathway in a controlled cellular environment, which is more representative of in vivo conditions than purified enzyme assays. High-content screening (HCS) platforms, which utilize automated microscopy and advanced analysis software, can identify and quantify various cellular processes simultaneously, making them suitable for investigating the effects of Metirosine nih.gov.

A common approach involves using cell lines that endogenously produce catecholamines, such as PC12 cells derived from a rat pheochromocytoma. In these systems, researchers can introduce Metirosine and subsequently measure the levels of key components in the biochemical cascade. The primary target of Metirosine is the enzyme tyrosine hydroxylase, which catalyzes the conversion of tyrosine to 3,4-dihydroxyphenylalanine (DOPA), the rate-limiting step in catecholamine synthesis nih.govabcresearch.net. By treating these cells with Metirosine, scientists can directly observe the expected decrease in DOPA production and the subsequent reduction in downstream catecholamines like dopamine (B1211576) and norepinephrine (B1679862).

Methodologies to analyze these changes include:

Immunocytochemistry (IHC): This technique uses antibodies to detect and visualize the spatial distribution and expression levels of specific proteins, such as tyrosine hydroxylase, within the intact cell nih.govresearchgate.net.

Reporter Gene Assays: These assays can be designed to link the expression of a reporter protein (e.g., luciferase or green fluorescent protein) to the activity of a promoter that is regulated by the catecholamine pathway.

Direct Measurement of Catecholamines: Following cell lysis, analytical techniques like high-performance liquid chromatography (HPLC) can be used to precisely quantify the intracellular concentrations of tyrosine, DOPA, dopamine, and norepinephrine, providing a direct measure of Metirosine's inhibitory effect on the pathway.

These cell-based assays are crucial for initial drug screening and for understanding how Metirosine's activity might be modulated by other cellular factors, offering insights that are not achievable with isolated enzyme studies alone researchgate.net.

Enzyme kinetic studies are fundamental to quantifying the inhibitory effects of Metirosine hydrochloride on its target, tyrosine hydroxylase. These investigations determine key parameters that describe the efficiency and nature of the inhibition, providing critical data for understanding the drug's pharmacological profile. The primary kinetic parameters analyzed are the Michaelis-Menten constant (Kₘ), the maximum reaction velocity (Vₘₐₓ), and the inhibition constant (Kᵢ) odinity.com.

The experimental setup typically involves incubating purified tyrosine hydroxylase with its substrate, L-tyrosine, at various concentrations. The rate of the enzymatic reaction—the formation of DOPA—is measured both in the absence and presence of different concentrations of Metirosine. By plotting the inverse of the reaction rate against the inverse of the substrate concentration (a Lineweaver-Burk plot), the mode of inhibition can be determined odinity.com. Metirosine acts as a competitive inhibitor, meaning it binds to the active site of tyrosine hydroxylase, competing with the natural substrate, tyrosine researchgate.net.

In competitive inhibition:

The apparent Kₘ of the substrate increases, indicating that a higher concentration of the substrate is needed to achieve half of the maximum velocity.

The Vₘₐₓ of the reaction remains unchanged, as the inhibition can be overcome by sufficiently high concentrations of the substrate.

The Kᵢ value, which represents the concentration of the inhibitor required to produce 50% inhibition, can be calculated to quantify the inhibitor's potency researchgate.net.

These kinetic parameters are vital for comparing the potency of Metirosine with other potential inhibitors and for developing models that can predict its effects in vivo.

Table 1: Conceptual Enzyme Kinetic Data for Tyrosine Hydroxylase Inhibition by Metirosine

Inhibitor ConcentrationApparent Kₘ (μM)Vₘₐₓ (nmol/min/mg)Type of Inhibition
0 (Control)50100-
Low [Metirosine]100100Competitive
High [Metirosine]250100Competitive

Preclinical Animal Models in Research Design and Application

Preclinical animal models are essential for studying the systemic effects of this compound on catecholamine depletion in a whole organism. Rodent models, particularly rats and mice, are widely used due to their well-characterized physiology and the availability of established experimental protocols nih.gov. A common research design involves administering this compound to the animals and then measuring the subsequent changes in catecholamine levels in various tissues, most notably the brain and adrenal glands nih.gov.

For instance, a study utilizing male Sprague-Dawley rats was designed to investigate the time- and dose-response relationship of Metirosine on catecholamine biosynthesis. In this model, the drug was administered, and at various time points, brain and plasma samples were collected and analyzed chromatographically to determine the concentrations of Metirosine, tyrosine, and catecholamines (dopamine and noradrenaline) nih.gov.

Genetically engineered mouse models (GEMs) can also be employed. For example, knock-in mouse models with mutations affecting the tyrosine hydroxylase enzyme can provide insights into catecholamine deficiencies and how a therapeutic agent like Metirosine might interact with a compromised system researchgate.nettaconic.com. These in vivo models are crucial for understanding the pharmacokinetics of Metirosine, such as its penetration into the brain and its elimination rates, which cannot be fully assessed through in vitro methods nih.gov.

Once an in vivo model is established, researchers can assess a wide range of biochemical and physiological responses to Metirosine administration. The primary biochemical outcome measured is the reduction in catecholamine levels. In studies with Sprague-Dawley rats, Metirosine administration led to a significant, dose-related decrease in endogenous brain catecholamines. The maximal inhibition of catecholamine synthesis was observed within 30 minutes of administration nih.gov.

Key biochemical findings in animal models include:

Catecholamine Depletion: Dopamine levels in the rat brain declined to a minimum of 38% of control levels, while noradrenaline fell to 51% of control levels, with the lowest point reached 4 hours after drug administration nih.gov.

Dose-Response Relationship: The reduction in catecholamine levels was dose-dependent up to a certain point, after which higher doses did not produce a further decline nih.gov.

Differential Effects: Research has shown that the synthesis inhibition and storage depletion were shorter for noradrenaline (12 hours) compared to dopamine (16 hours), suggesting different sensitivities or availabilities of Metirosine in different neuron populations nih.gov.

Physiological responses are also monitored. Since catecholamines like norepinephrine and epinephrine (B1671497) regulate blood pressure and heart rate, a key physiological outcome of Metirosine administration is a reduction in blood pressure and tachycardia drugbank.comdrugs.com. These effects are progressively observed during the first two days of therapy in animal models, mirroring the responses seen in human patients drugbank.comdrugs.com.

Table 2: Summary of Biochemical Responses in a Rat Model of Metirosine-Induced Catecholamine Depletion

ParameterDopamineNoradrenalineReference
Minimum Level (% of Control)38%51% nih.gov
Time to Minimum Level4 hours4 hours nih.gov
Duration of Synthesis Inhibition16 hours12 hours nih.gov
Maximal Synthesis Inhibition95%80% nih.gov
ED₅₀ for Synthesis Inhibition0.057 mmoles/kg0.117 mmoles/kg nih.gov

The selection of an appropriate animal model and the rigor of the research methodology are critical for ensuring that preclinical data on this compound is reliable and translatable to human clinical scenarios. There are inherent limitations to animal studies, as biological and physiological differences between species can affect a drug's action frontiersin.orgyoutube.com.

Key considerations include:

Model Relevance: The chosen animal model must accurately recapitulate the human condition or the specific biological pathway being studied youtube.comnih.gov. For Metirosine, which targets a highly conserved enzymatic pathway, standard rodent models are often adequate. However, differences in metabolism and immune systems must be considered youtube.comnih.gov.

Methodological Quality: To ensure the reliability of findings, research should adhere to established guidelines, such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines. This includes implementing procedures to minimize bias, such as the random allocation of animals to treatment groups, allocation concealment, and blinded assessment of outcomes frontiersin.orgnih.gov.

Genetic Diversity: Standard inbred mouse strains lack the genetic diversity of the human population. This can be a limitation, as drug responses can vary significantly between individuals frontiersin.org.

Artificial vs. Natural Disease: Many animal models rely on the artificial induction of a disease state, which may not fully replicate the complexity of a naturally occurring illness in humans frontiersin.org.

Ultimately, a structured approach to model selection that considers the concordance of the animal's biology with human pathophysiology, and the application of rigorous, unbiased experimental design, is imperative for generating meaningful and predictive preclinical data nih.gov.

Advanced Analytical Approaches for Compound Quantification and Metabolomics

The study of this compound, a potent inhibitor of the enzyme tyrosine hydroxylase, necessitates sophisticated analytical methodologies to elucidate its precise effects on the catecholamine biosynthetic pathway and broader metabolic networks. Advanced spectrometric, chromatographic, and isotopic techniques are indispensable for quantifying the resulting fluctuations in catecholamines and their metabolites, as well as for discovering novel metabolic shifts induced by the compound. These methods provide the sensitivity and specificity required to understand the intricate biochemical consequences of this compound administration.

Spectrometric and Chromatographic Techniques for Catecholamine and Metabolite Analysis

The primary mechanism of this compound involves the inhibition of catecholamine synthesis. Therefore, highly accurate and sensitive quantification of key compounds within this pathway, such as dopamine, norepinephrine, epinephrine, and their metabolites, is fundamental to its study. Liquid chromatography coupled with mass spectrometry and high-performance liquid chromatography are cornerstone techniques for this purpose.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier analytical tool for studying the effects of this compound due to its exceptional sensitivity and specificity in quantifying catecholamines and metanephrines in complex biological matrices like plasma and urine. nih.govthermofisher.com The technique couples the separation power of liquid chromatography with the precise detection and structural identification capabilities of tandem mass spectrometry. thermofisher.com This is particularly crucial for measuring the low physiological concentrations of these analytes and detecting the subtle changes induced by tyrosine hydroxylase inhibition. nih.gov

In a typical workflow, stable-isotope-labeled internal standards are used for precise quantification, and sample cleanup may be performed using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). thermofisher.comresearchgate.net The high specificity of LC-MS/MS allows it to distinguish between structurally similar compounds and overcome interferences that can affect other methods. nih.gov This makes it an invaluable method for preclinical and clinical research involving this compound, where accurate measurement of catecholamine suppression is a key endpoint.

Table 1: Key Parameters of LC-MS/MS Methods for Catecholamine and Metabolite Analysis

AnalyteMatrixInternal StandardLower Limit of Quantification (LLOQ)Reference
NorepinephrinePlasmaDeuterated Norepinephrine0.02 nmol/L nih.govmdpi.com
EpinephrinePlasmaDeuterated Epinephrine0.03 nmol/L nih.gov
DopaminePlasmaDeuterated Dopamine0.020 nmol/L nih.gov
Metanephrine (B195012)UrineDeuterated MetanephrineVaries by study thermofisher.comresearchgate.net
Normetanephrine (B1208972)UrineDeuterated NormetanephrineVaries by study thermofisher.comresearchgate.net

High-performance liquid chromatography (HPLC) is a robust and widely used technique for the separation and quantification of catecholamines and their metabolites in biological samples. nih.govnih.gov When studying the impact of this compound, HPLC is often paired with sensitive detection methods, such as electrochemical detection (ECD), fluorescence detection (FLD), or ultraviolet (UV) detection, to achieve the necessary analytical sensitivity. mdpi.comlongdom.orgbohrium.com

HPLC with electrochemical detection is particularly well-suited for catecholamines due to their electroactive nature, offering high sensitivity and selectivity. longdom.org The method's strength lies in its ability to provide accurate and reproducible results, effectively separating endogenous catecholamines from potentially interfering substances, including certain drugs and their metabolites. nih.gov This ensures that the observed decrease in catecholamine levels can be confidently attributed to the action of this compound. Methodologies have been developed that simplify sample pretreatment, for instance, by using packed-fiber solid phase extraction (PFSPE), which reduces sample loss and operational errors. nih.gov

Table 2: Comparison of HPLC Detection Methodologies for Catecholamine Analysis

Detection MethodPrincipleAdvantagesDisadvantagesReference
Electrochemical (ECD)Measures current from oxidation/reduction of analytes.High sensitivity and selectivity for electroactive compounds.Sensitive to mobile phase changes; electrode fouling. longdom.orgbohrium.com
Fluorescence (FLD)Detects fluorescence emitted after excitation with UV light.High sensitivity and selectivity, especially with derivatization.Requires analytes to be naturally fluorescent or derivatized. mdpi.combohrium.com
Mass Spectrometry (MS)Measures mass-to-charge ratio of ionized analytes.Highest specificity and sensitivity; provides structural information.Higher instrument cost and complexity. mdpi.com

Application of Stable Isotope Labeling in Metabolic Flux Analysis

To move beyond static measurements of metabolite concentrations and understand the dynamic effects of this compound on cellular metabolism, researchers employ stable isotope labeling. nih.govmetsol.com This technique involves introducing molecules enriched with non-radioactive heavy isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into a biological system. metsol.com By tracing the incorporation of these labels into downstream metabolites, it is possible to map active metabolic pathways and quantify the rate, or flux, of metabolic reactions. nih.gov In the context of this compound, this approach can precisely quantify the reduction in catecholamine synthesis and reveal how metabolic resources are rerouted in response to tyrosine hydroxylase inhibition.

Deuterium (²H) and carbon-13 (¹³C) are the most common stable isotopes used in metabolic tracer studies. youtube.comresearchgate.net To investigate the effects of this compound, a labeled precursor to the catecholamine pathway, such as ¹³C-tyrosine, is introduced into cells or animal models. nih.gov In the absence of the inhibitor, the ¹³C label would be incorporated into dopamine, norepinephrine, and epinephrine. The rate of this incorporation provides a direct measure of the catecholamine synthesis flux.

Upon administration of this compound, a significant reduction in the appearance of ¹³C-labeled catecholamines would be observed, allowing for a precise quantification of the inhibitory effect of the compound on tyrosine hydroxylase activity. These labeling patterns, analyzed primarily by mass spectrometry, provide detailed information that cannot be obtained from concentration measurements alone. nih.gov This approach can elucidate the degree of pathway inhibition and how it varies under different conditions.

Table 3: Examples of Stable Isotope Tracers for Catecholamine Pathway Analysis

Labeled CompoundIsotopeTypical ApplicationAnalytical Method
U-¹³C-Glucose¹³CTracing carbon backbone from glycolysis into the TCA cycle and amino acid precursors of catecholamines.LC-MS/MS
¹³C-Tyrosine¹³CDirectly measuring the flux through the catecholamine synthesis pathway.LC-MS/MS
Deuterated Water (D₂O)²HMeasuring the synthesis and turnover rates of various biomolecules, including amino acids.GC-MS or LC-MS/MS
¹⁵N-Tyrosine¹⁵NTracing the nitrogen atom through amino acid metabolism and into catecholamines.LC-MS/MS

While this compound has a well-defined primary target, its effects can ripple throughout the broader metabolic network. Non-targeted metabolomics offers a powerful, hypothesis-free approach to discover these secondary or unexpected metabolic alterations. nih.govmdpi.com This technique uses high-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), to capture a comprehensive snapshot of thousands of small molecules in a biological sample. nih.gov

By comparing the metabolomes of control subjects versus those treated with this compound, researchers can identify metabolites and pathways that are significantly altered. nih.govnih.gov For example, inhibition of tyrosine hydroxylase could lead to an accumulation of its substrate, tyrosine, and a subsequent shunting of tyrosine into alternative metabolic pathways, such as transamination or protein synthesis. researchgate.net Non-targeted analysis can uncover these shifts, providing novel insights into the systemic metabolic consequences of this compound and potentially identifying new biomarkers of its activity. nih.govnih.gov

Table 4: Potential Metabolic Pathways Altered by this compound for Non-Targeted Discovery

Metabolic PathwayKey Precursor/MetabolitePotential Effect of MetirosineRationale
Tyrosine MetabolismTyrosine, PhenylalanineUpregulation of alternative catabolic routes.Accumulation of tyrosine due to blockage of its primary conversion to L-DOPA. nih.govresearchgate.net
Phenylalanine MetabolismPhenylalanineAltered conversion to tyrosine.Potential feedback on the upstream precursor of tyrosine. mdpi.com
Tryptophan MetabolismTryptophan, SerotoninIndirect alterations.Competition for aromatic amino acid transporters or enzymes.
Purine/Pyrimidine SynthesisVarious nucleotidesChanges in de novo synthesis.Altered availability of precursor amino acids could impact nucleotide synthesis. nih.gov

Theoretical and Broader Research Implications of Catecholamine Depletion Via Metirosine Hydrochloride

Neurobiological Research Applications

The ability of metirosine (B1680421) hydrochloride to induce a systemic reduction in catecholamine levels has made it an invaluable asset in neurobiological research. It allows scientists to probe the functional significance of dopaminergic and noradrenergic pathways and to create experimental models that mimic conditions of neurotransmitter imbalance.

Investigation of Dopaminergic and Noradrenergic Neurotransmitter Systems Function

Metirosine hydrochloride is instrumental in elucidating the roles of dopamine (B1211576) and norepinephrine (B1679862) in the central nervous system. By temporarily reducing the availability of these neurotransmitters, researchers can observe the subsequent behavioral, cognitive, and physiological effects. This approach has been pivotal in understanding the contribution of these systems to motor control, motivation, reward, and mood regulation. nih.govnih.gov For instance, studies in animal models have utilized metirosine to demonstrate the critical role of newly synthesized catecholamines in specific brain functions. The administration of metirosine leads to a measurable decrease in the urinary excretion of catecholamines and their metabolites, providing a biochemical confirmation of its efficacy in depleting these neurotransmitters. nih.gov

Experimental Modeling of Neurotransmitter Imbalance in Research Paradigms

This compound is frequently employed to create animal models of diseases characterized by catecholamine dysregulation, most notably Parkinson's disease. medchemexpress.comnih.govmdpi.com In these models, the reduction of dopamine levels by metirosine can replicate some of the hallmark neurochemical deficits of the disease, allowing for the study of disease mechanisms and the preclinical testing of potential therapeutic agents. Research has shown that in various preclinical models of Parkinson's disease, the inhibition of tyrosine hydroxylase by metirosine can reverse certain pathological measures, including oxidative stress and the deposition of alpha-synuclein (B15492655). medchemexpress.comnih.gov This suggests that a reduction in dopamine synthesis may have neuroprotective effects.

Table 1: Effects of Metirosine in Preclinical Models of Parkinson's Disease

ModelKey FindingsReference
Amphetamine toxicityProtects against methamphetamine-associated toxicity. medchemexpress.com
MPP+ treated miceImproves neuron survival after MPTP toxin exposure. medchemexpress.com
PARKIN mutant ratPreserves neurons and axonal fiber density. medchemexpress.com
SH-SY5Y cells overexpressing alpha-synucleinMarkedly reduces the rate of apoptosis. medchemexpress.com
Human-induced pluripotent stem cells (iPSCs) from Parkinson's disease patientsReduced oxidized dopamine levels and alpha-synuclein deposition. medchemexpress.com

Broader Biochemical Research Perspectives

Beyond its applications in neurobiology, the mechanism of action of this compound offers valuable insights into broader biochemical processes, including oxidative stress, inflammation, and the principles of enzyme inhibitor design.

Role of this compound in Oxidative Stress and Inflammatory Pathway Research

The synthesis and degradation of catecholamines are intrinsically linked to the generation of reactive oxygen species and can contribute to oxidative stress. drugbank.comnih.gov By inhibiting catecholamine synthesis, this compound can be used to investigate the role of these neurotransmitters in oxidative damage. For example, in cell culture models, the inhibition of catecholamine synthesis by alpha-methyltyrosine (a form of metirosine) has been shown to reduce the formation of reactive oxygen species and decrease apoptosis. Furthermore, metirosine has demonstrated direct anti-inflammatory properties. medchemexpress.compatsnap.com Studies in rats have shown that metirosine can significantly inhibit cyclooxygenase-2 (COX-2) activity, an enzyme involved in inflammatory pathways. nih.gov This effect was correlated with a reduction in carrageenan-induced paw inflammation. nih.gov

Table 2: Anti-inflammatory Effects of Metirosine in a Rat Model

Metirosine Dose (mg/kg)Inhibition of Carrageenan-induced Inflammation (%)
5040
10067
20087

Conceptual Framework for the Development of Enzyme Inhibitors in Biomedical Science

This compound serves as a classic example of a competitive enzyme inhibitor. patsnap.com Its mechanism, which involves mimicking the natural substrate (tyrosine) to block the active site of tyrosine hydroxylase, provides a fundamental model for the rational design of other enzyme inhibitors. patsnap.comscbt.com The study of how metirosine interacts with tyrosine hydroxylase informs the development of new therapeutic agents that target other enzymes involved in disease processes. nih.govscbt.com The success of metirosine in modulating a specific biochemical pathway underscores the potential of enzyme inhibition as a therapeutic strategy. The principles learned from the development and application of tyrosine hydroxylase inhibitors can be extrapolated to the design of inhibitors for other key enzymes, such as kinases, proteases, and phosphatases, which are implicated in a wide range of diseases from cancer to inflammatory disorders. nih.gov Understanding the structure of the target enzyme, as has been done with tyrosine hydroxylase, is crucial for the structure-based design of potent and selective inhibitors. nih.govscispace.comrcsb.org

Q & A

Q. What is the biochemical mechanism of action of metirosine hydrochloride, and how can its inhibition of tyrosine hydroxylase be experimentally validated?

this compound competitively inhibits tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. To validate this:

  • Use in vitro enzyme assays with purified tyrosine hydroxylase, measuring substrate (tyrosine) depletion or DOPA production via HPLC .
  • Conduct in vivo studies in animal models (e.g., rodents with induced phaeochromocytoma), monitoring plasma catecholamine levels pre- and post-administration using LC-MS/MS .
  • Include negative controls (e.g., enzyme assays without metirosine) and positive controls (e.g., known inhibitors like α-methyltyrosine) .

Q. What analytical methods are recommended for quantifying this compound and its metabolites in biological samples?

  • HPLC with UV detection : Optimize mobile phases (e.g., acetonitrile-phosphate buffer) for separation of metirosine from catecholamines .
  • LC-MS/MS : Use deuterated internal standards (e.g., metirosine-d4) to enhance accuracy in plasma or urine matrices .
  • Validate methods per ICH guidelines for specificity, linearity, and precision, including spike-recovery experiments .

Q. How should researchers address solubility and stability challenges in formulating this compound for preclinical studies?

  • Solubility : Test in aqueous buffers (pH 1–7.4) and organic solvents (e.g., DMSO for stock solutions). Use dynamic light scattering to assess aggregation .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) and monitor via HPLC. Protect from light and oxygen using amber vials and nitrogen purging .

Advanced Research Questions

Q. How can contradictory data on metirosine’s efficacy in hypertensive models be systematically analyzed?

  • Perform a meta-analysis of preclinical studies, categorizing outcomes by model (e.g., spontaneous vs. induced hypertension), dosage, and co-administered drugs (e.g., α-blockers). Use Cochrane Collaboration tools for bias assessment .
  • Apply sensitivity analysis to isolate variables (e.g., strain-specific metabolic differences) .
  • Publish negative results to reduce publication bias .

Q. What experimental designs are critical for evaluating metirosine’s interaction with adrenergic receptor blockers in phaeochromocytoma management?

  • Dose-response studies : Titrate metirosine with phenoxybenzamine (α-blocker) in tumor-bearing models, monitoring blood pressure (telemetry) and catecholamine surges during simulated surgery .
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Assess drug-drug interactions via non-compartmental analysis (e.g., AUC changes) .
  • Include safety endpoints (e.g., CNS side effects from catecholamine depletion) .

Q. How can researchers resolve discrepancies in reported purity levels of this compound batches?

  • Impurity profiling : Use orthogonal methods (HPLC, FTIR) to identify contaminants (e.g., synthesis byproducts like O-methyltyrosine). Cross-reference with pharmacopeial standards (e.g., USP) .
  • Thermogravimetric analysis (TGA) : Detect hydrate or solvent residues affecting purity .
  • Collaborate with certified labs for NMR-based structural confirmation .

Q. What strategies are effective for modeling metirosine’s long-term effects on catecholamine biosynthesis in vitro?

  • Develop 3D cell cultures of neuroendocrine tumors (e.g., PC12 cells) under hypoxia to mimic tumor microenvironments. Measure tyrosine hydroxylase activity and apoptosis markers over 14-day cycles .
  • Use RNA-seq to track downstream gene expression changes (e.g., dopamine β-hydroxylase) .
  • Compare with clinical data via translational bioinformatics pipelines .

Methodological Notes

  • Safety Protocols : Follow OSHA standards for carcinogen handling (e.g., PPE, closed systems) .
  • Data Reproducibility : Document all experimental parameters (e.g., HPLC column lot numbers, animal diets) in supplemental materials .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including ethical review board approvals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.